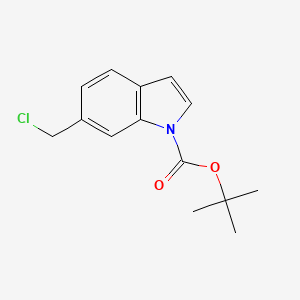

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate

Vue d'ensemble

Description

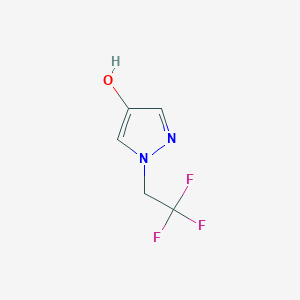

“tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate” likely refers to a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “tert-Butyl” and “carboxylate” groups are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure would likely show the indole ring, with the tert-butyl group and the carboxylate group attached at the 1-position of the indole, and the chloromethyl group attached at the 6-position .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the chloromethyl group could be substituted by a nucleophile. The carboxylate group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the polar carboxylate group could enhance the compound’s water solubility .Applications De Recherche Scientifique

Polymerization Reaction Control

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate: is utilized in polymer science to control molecular weight and prevent microgel formation during polymerization reactions . This compound acts as a chain transfer agent, allowing for precise control over the polymerization process, which is crucial for creating polymers with specific properties for industrial applications.

Synthesis of Fine Chemicals

The compound serves as a key intermediate in the synthesis of fine chemicals . Its chloromethyl group is highly reactive, making it a versatile building block for constructing complex molecules used in various chemical industries, including the development of dyes, fragrances, and advanced materials.

Pharmaceutical Intermediates

In pharmaceutical research, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is a valuable intermediate for the synthesis of drug molecules . Its indole core is a common motif in many biologically active compounds, and the chloromethyl group can be further transformed into more complex functionalities that are present in active pharmaceutical ingredients.

Biosynthetic Pathways

The tert-butyl group’s unique reactivity pattern is significant in biosynthetic pathways . It can be used to mimic natural processes or to introduce modifications in biomolecules, aiding in the study of biological systems and the development of bio-inspired synthetic routes.

Biodegradation Studies

This compound can also be used to investigate biodegradation pathways . By studying how the tert-butyl and chloromethyl groups are metabolized by various organisms, researchers can gain insights into environmental degradation processes and design more eco-friendly chemicals.

Biocatalytic Processes

The tert-butyl group’s steric bulk can influence the activity of enzymes in biocatalytic processes . Researchers can use tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate to study enzyme selectivity and to develop new biocatalysts with improved efficiency and specificity.

Material Science Applications

In material science, the compound’s ability to undergo various chemical transformations makes it a useful reagent for modifying the surface properties of materials . This can lead to the development of new materials with tailored surface chemistry for specific applications, such as coatings, adhesives, and sensors.

Peptide Synthesis

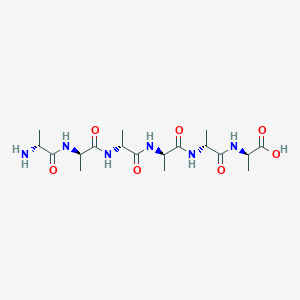

Lastly, in peptide synthesis, protecting groups like the tert-butyl ester are essential for the stepwise construction of peptides . The tert-butyl group in tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can be used to protect carboxylic acids, ensuring that the peptide chain grows in a controlled manner.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 6-(chloromethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEESPQCUYZPFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)

![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)

![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)

![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)

![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)

![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)